Welcome to the BenchChem Online Store!
molecular formula C3H5NO4 B8295161 2-Nitropropanoic acid

2-Nitropropanoic acid

Cat. No. B8295161
M. Wt: 119.08 g/mol
InChI Key: PTYVBEKOPJHZLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C1CC([N+](=O)[O-])([N+](=O)[O-])CO1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[N+:13](=[O:14])([CH:15]([CH3:16])[C:17]([OH:18])=[O:19])[O-:20].[N+:1](=[O:2])([O-:3])[C:4]1([N+:10](=[O:11])[O-:12])[CH2:5][C:6](=[O:7])[O:8][CH2:9]1>>[N+:1](=[O:2])([O-:3])[C:4]([CH3:5])([C:9](=[O:8])[OH:14])[N+:10](=[O:11])[O-:12]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C(=O)O)[N+](=O)[O-]
Name
O=C1CC([N+](=O)[O-])([N+](=O)[O-])CO1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C1CC([N+](=O)[O-])([N+](=O)[O-])CO1

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)O)([N+](=O)[O-])[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.